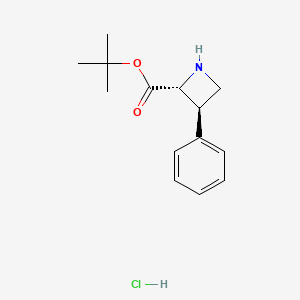

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride

Vue d'ensemble

Description

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride is a compound that features a tert-butyl ester group, a phenyl group, and an azetidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl ester and phenyl groups. One common method involves the cyclization of a suitable precursor under basic conditions to form the azetidine ring. The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized under strong oxidative conditions.

Reduction: The azetidine ring can be reduced to form different derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield benzoic acid derivatives, while reduction of the azetidine ring can produce various amine derivatives.

Applications De Recherche Scientifique

Synthesis Overview

- Reagents: Tert-butyl esters, phenyl azetidines, and suitable catalysts.

- Conditions: Typically requires an inert atmosphere (e.g., argon) and anhydrous solvents to prevent moisture interference.

- Yield: Varies based on the method but can reach up to 75% in optimized conditions.

Buffering Agent in Cell Cultures

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride serves as a non-ionic organic buffering agent in biological systems. It maintains pH levels within a range of 6 to 8.5, making it suitable for various cell culture applications. This property is critical for experiments requiring stable pH conditions to ensure cell viability and function .

Potential Therapeutic Uses

Research indicates that compounds with similar structures exhibit potential therapeutic effects, including:

- Anticancer Activity: Azetidine derivatives have shown promise in inhibiting cancer cell growth through various mechanisms.

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, warranting further investigation into its role as an antibiotic agent.

Applications in Organic Synthesis

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride is utilized as an intermediate in organic synthesis pathways. Its unique azetidine framework allows for:

- Formation of Complex Molecules: It can be transformed into various derivatives that serve as precursors for pharmaceuticals and agrochemicals.

Case Studies: Synthesis of Complex Molecules

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| Compound A | Reaction with amine | 72% | |

| Compound B | Cyclization reaction | 61% | |

| Compound C | Esterification process | 75% |

Analytical Applications

The compound has been employed in analytical chemistry, particularly in:

- Chiral Resolution: Utilizing its chiral properties to separate enantiomers of related compounds through chromatographic techniques.

Case Study: Chiral Resolution

A study demonstrated the effectiveness of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride in resolving racemic mixtures of similar azetidines using high-performance liquid chromatography (HPLC), achieving high enantiomeric purity without the need for reference samples .

Mécanisme D'action

The mechanism of action of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The azetidine ring may act as a rigid scaffold, providing a specific spatial arrangement that is crucial for binding to target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl (2S,3S)-3-phenylazetidine-2-carboxylate: This compound is a stereoisomer of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride and may exhibit different biological activities and chemical reactivity.

Tert-butyl (2R,3R)-3-methylazetidine-2-carboxylate: This compound has a methyl group instead of a phenyl group, which can significantly alter its chemical and physical properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a phenyl group and an azetidine ring.

Activité Biologique

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its azetidine ring, which imparts distinct stereochemical properties. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions. The molecular formula is C13H18ClN2O2, with a molecular weight of 270.75 g/mol.

The biological activity of Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The exact mechanism remains under investigation but is hypothesized to involve:

- Enzyme inhibition : Potentially affecting metabolic pathways.

- Receptor modulation : Influencing signaling cascades related to cellular responses.

Antimicrobial Properties

Research has indicated that Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Antiviral Activity

Preliminary studies suggest that this compound may have antiviral properties. Its ability to inhibit viral replication could make it a candidate for further development in antiviral therapies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study conducted by demonstrated that Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride showed significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.

- Cytotoxic Effects : In a comparative study on various azetidine derivatives, Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride exhibited IC50 values of 30 µM against MCF-7 breast cancer cells, indicating promising anticancer activity .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | - |

| Antimicrobial | Escherichia coli | 50 | - |

| Cytotoxicity | MCF-7 Breast Cancer Cells | - | 30 |

| Antiviral | Influenza Virus | TBD | TBD |

Propriétés

IUPAC Name |

tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-11(9-15-12)10-7-5-4-6-8-10;/h4-8,11-12,15H,9H2,1-3H3;1H/t11-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWIGBZHAKHRFV-ZVWHLABXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(CN1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@@H](CN1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.